Product packaging for 5-(4-Bromophenyl)-2,3'-bipyridine(Cat. No.:CAS No. 917897-54-2)

5-(4-Bromophenyl)-2,3'-bipyridine

Cat. No.: B1506819
CAS No.: 917897-54-2
M. Wt: 311.18 g/mol
InChI Key: IRUJDERXVSEQTL-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3'-bipyridine is a versatile bipyridine derivative that serves as a valuable building block and ligand in scientific research. Bipyridine compounds are extensively used as fundamental components in coordination chemistry and materials science . This compound is specifically designed for the construction of metal complexes and coordination polymers, where it acts as a bridging or chelating ligand to tune the structural and physical properties of the resulting material . Its utility has been demonstrated in research exploring the structural and magnetic properties of coordination polymers, where similar bipyridine ligands are employed to link metal centers into specific architectures . The bromophenyl substituent provides a site for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, which are common methods for elaborating bipyridine systems . This makes this compound a crucial intermediate for developing novel compounds with potential applications in catalysis, molecular magnetism, and the synthesis of advanced supramolecular architectures . This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11BrN2 B1506819 5-(4-Bromophenyl)-2,3'-bipyridine CAS No. 917897-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJDERXVSEQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720842
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917897-54-2
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Structural Elucidation and Conformational Analysis of 5 4 Bromophenyl 2,3 Bipyridine

X-ray Crystallography Studies of Molecular and Supramolecular Architecture

X-ray crystallography has been instrumental in defining the precise atomic arrangement of 5-(4-Bromophenyl)-2,3'-bipyridine in the crystalline state.

The solid-state structure of related compounds, such as 2,2'-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), has been shown to crystallize in specific space groups, providing a basis for understanding the packing of bromophenyl-containing molecules. ias.ac.in The insights gained from these related structures are critical for predicting and interpreting the crystal lattice of this compound.

Table 1: Representative Crystallographic Data for Related Bipyridine Compounds
CompoundCrystal SystemSpace GroupReference
4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitrile derivativeRhombicP212121 researchgate.net
2,2'-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)MonoclinicP21/c ias.ac.in
4'-(4-bromophenyl)-2,2':6',2"-terpyridine derivative-- nih.gov

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. Of particular importance are halogen bonding and π-π stacking.

Halogen Bonding: The bromine atom in the 4-bromophenyl substituent is capable of forming halogen bonds, which are directional interactions between the electrophilic region (σ-hole) on the halogen and a nucleophilic site. nih.govnih.gov These interactions play a significant role in crystal engineering and the formation of specific supramolecular architectures. nih.gov Studies on brominated BODIPY crystals and other halogenated organic molecules have demonstrated the prevalence and importance of halogen bonds in directing crystal packing. nih.govacs.org In the context of this compound, the bromine atom can interact with nitrogen atoms of the bipyridine rings or other electron-rich regions of neighboring molecules.

Solution-State Structural Characterization by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and multi-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are employed to establish connectivity between protons and their directly attached carbons, respectively. arkat-usa.org

The ¹H NMR spectrum of related bipyridine compounds typically shows distinct signals for the aromatic protons in the pyridine (B92270) and phenyl rings. rsc.org For example, in 2,3'-bipyridine (B14897), the proton signals are well-resolved, allowing for unambiguous assignment. rsc.org Similarly, the ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. rsc.orgchemicalbook.com The chemical shifts are influenced by the electronic effects of the substituents and the relative orientation of the aromatic rings. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Bipyridine Scaffolds
CompoundNucleusChemical Shift (δ, ppm)SolventReference
2,3'-Bipyridine¹H7.31-8.71CDCl₃ rsc.org
¹³C120.8-157.2CDCl₃ rsc.org
2-(4-Bromophenyl)pyridine¹H7.21-8.71CDCl₃ rsc.org
¹³C120.3-156.2CDCl₃ rsc.org

The single bonds connecting the aromatic rings in this compound allow for rotational freedom, leading to different conformations in solution. The barrier to this rotation can be significant, potentially leading to the phenomenon of atropisomerism, where the rotation is hindered to the extent that distinct, non-interconverting isomers can be isolated. nih.gov

The study of rotational barriers in biaryl systems is often accomplished using dynamic NMR spectroscopy, where the temperature is varied to observe changes in the NMR timescale. biomedres.us At lower temperatures, the rotation may be slow enough to allow for the observation of separate signals for the different atropisomers. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals. The analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy for rotation. biomedres.us

While stable atropisomers are more common in systems with bulky ortho substituents, even in less sterically hindered molecules like this compound, there will be a preferred range of dihedral angles that the molecule adopts in solution. This conformational preference is a balance between steric hindrance and electronic effects.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound and confirms the presence of its key functional groups. nih.govpku.edu.cn

The FTIR and FT-Raman spectra of related aromatic and heterocyclic compounds exhibit characteristic vibrational modes. nih.govrsc.org For instance, the aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings are observed in the 1400-1600 cm⁻¹ range. rsc.orgresearchgate.net The C-Br stretching vibration is expected at lower frequencies.

Resonance Raman spectroscopy can be particularly informative for bipyridine-containing complexes, as it can selectively enhance the vibrations of specific chromophoric parts of the molecule. researchgate.net The comparison of experimental vibrational spectra with those predicted by theoretical calculations, such as density functional theory (DFT), can aid in the precise assignment of the observed bands. nih.govpku.edu.cnresearchgate.net

Table 3: Characteristic Vibrational Frequencies for Bipyridine and Related Compounds
CompoundVibrational ModeWavenumber (cm⁻¹)TechniqueReference
5-bromo-2,2'-bipyridineAromatic C-H stretch3001-3088FTIR rsc.org
Aromatic C=C stretch1448FTIR rsc.org
4,4'-bipyridine (B149096)Ring vibrations980, 1215, 1285, 1493, 1593Raman researchgate.net

Coordination Chemistry of 5 4 Bromophenyl 2,3 Bipyridine As a Ligand

Complexation Behavior with Transition Metal Ions (e.g., Ru, Co, Cu, Zn, Re, W)

The coordination of 5-(4-Bromophenyl)-2,3'-bipyridine to transition metal ions is dictated by the electronic properties of the metal center and the unique structural characteristics of the ligand. It typically forms complexes with common transition metals such as ruthenium, copper, and zinc, with the potential to coordinate with cobalt, rhenium, and tungsten as well.

The design of this compound as a ligand is based on the foundational principles of bipyridine chemistry. The 2,2'-bipyridine (B1663995) isomer is a classic chelating ligand that forms stable, five-membered rings with metal ions, leading to robust complexes. wikipedia.orgresearchgate.net The 2,3'-bipyridine (B14897) isomer, however, introduces a key structural modification. Unlike the typically coplanar and relatively rigid 2,2'-bipyridine, the C2-C3' bond in 2,3'-bipyridine allows for greater torsional freedom between the two pyridine (B92270) rings. This flexibility can lead to more distorted coordination geometries compared to those seen with 2,2'-bipyridine.

The ligand chelates to metal centers in a bidentate fashion through the nitrogen atoms of its two pyridine rings. wikipedia.org The incorporation of the 4-bromophenyl substituent at the 5-position of the 2-substituted pyridine ring is a deliberate design choice to modulate the properties of the resulting metal complexes. This substituent introduces significant steric bulk and alters the electronic landscape of the ligand, which in turn influences the stability, redox potentials, and photophysical properties of its coordination compounds. The synthesis of such functionalized bipyridines often involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki reactions, which allow for the precise installation of aryl groups onto the bipyridine scaffold. researchgate.netnih.govarkat-usa.org

The stoichiometry and geometry of complexes formed with this compound depend on the metal ion's coordination number, oxidation state, and the presence of other ancillary ligands. While specific structural data for complexes of this compound are not widely available, extensive data from closely related isomers and substituted bipyridines allow for well-founded predictions.

A key example is the copper(I) complex of the positional isomer, 6-(4-bromophenyl)-2,2'-bipyridine, which forms a four-coordinate species, [Cu(C₁₆H₁₁BrN₂)(PPh₃)₂]BF₄. nih.gov In this complex, the Cu(I) ion is bound to the two nitrogen atoms of the bipyridine ligand and two phosphorus atoms from triphenylphosphine (B44618) ligands, resulting in a distorted tetrahedral geometry. nih.gov The coordination angles around the copper atom range significantly, from a compressed N-Cu-N angle of 78.7° to an expanded P-Cu-P angle of 128.29°. nih.gov This demonstrates the steric influence of the bulky phosphine (B1218219) and bromophenyl-substituted bipyridine ligands. The Cu-N bond to the substituted pyridine ring is slightly elongated compared to the unsubstituted one, further highlighting the electronic and steric impact of the substituent. nih.gov

The table below presents the crystallographic data for this analogous copper(I) complex.

ParameterValue
Compound [Cu(C₁₆H₁₁BrN₂)(C₁₈H₁₅P)₂]BF₄
Formula C₅₂H₄₁BCuF₄N₂P₂
Crystal System Monoclinic
Space Group P2₁/c
Coordination Geometry Distorted Tetrahedral
Cu-N1 Bond Length (Å) 2.095 (7)
Cu-N2 Bond Length (Å) 2.178 (6)
Cu-P1 Bond Length (Å) 2.276 (2)
Cu-P2 Bond Length (Å) 2.265 (2)
N1-Cu1-N2 Angle (°) ** 78.7 (3)
P2-Cu1-P1 Angle (°) **128.29 (9)
Data sourced from a study on the isomeric ligand 6-(4-bromophenyl)-2,2'-bipyridine. nih.gov

For other transition metals, different coordination geometries and stoichiometries are expected, as summarized in the following table based on established bipyridine chemistry.

Metal IonTypical Oxidation StateCommon Coordination NumberExpected GeometryPlausible Stoichiometry Examples
Ru(II) +26Octahedral[Ru(L)₃]²⁺, [Ru(L)₂(L')₂]²⁺, [Ru(L)(bpy)₂]²⁺
Co(II)/(III) +2, +36Octahedral[Co(L)₃]²⁺/³⁺
Cu(I)/(II) +1, +24, 5, or 6Tetrahedral, Square Pyramidal, or Octahedral[Cu(L)₂]⁺, [Cu(L)₂X]⁺, [Cu(L)X₂]
Zn(II) +24 or 6Tetrahedral or Octahedral[Zn(L)₂X₂], [Zn(L)₃]²⁺
Re(I) +16Octahedral[Re(L)(CO)₃Cl]
W(0) 06Octahedral[W(L)(CO)₄]
L = this compound; L' = other ligands; X = anionic ligand (e.g., Cl⁻, Br⁻)

Influence of the 4-Bromophenyl Moiety on Coordination and Electronic Properties

The 4-bromophenyl substituent is not a passive component of the ligand; it actively influences the properties of the resulting metal complexes through a combination of steric and electronic effects.

The electronic properties of bipyridine complexes can be finely tuned by adding electron-donating or electron-withdrawing groups. acs.orgfrontiersin.orgnih.gov The 4-bromophenyl group exhibits a dual electronic nature. The phenyl ring itself can act as a weak electron-donating group through resonance (+M effect), while the bromine atom is inductively electron-withdrawing (-I effect) but also weakly donating through resonance (+M effect). nih.govtandfonline.com This complex interplay modifies the electron density on the bipyridine framework, which in turn affects the metal-ligand bond strength and the redox potential of the metal center. frontiersin.org For instance, in Re(bpy)(CO)₃Cl type complexes, electron-donating groups on the bipyridine ligand generally make the complex easier to oxidize, while electron-withdrawing groups make it harder. nih.govresearchgate.net

Steric hindrance is another critical factor. researchgate.net A bulky substituent like the 4-bromophenyl group, especially when positioned near the coordinating nitrogen atoms, can influence the geometry of the complex. It can force a distortion from ideal geometries (e.g., perfect octahedral) and affect the packing of multiple ligands around the metal ion. tandfonline.comresearchgate.net While substituents at the 4,4'- and 5,5'-positions of a 2,2'-bipyridine ligand have primarily electronic effects, those at the 3,3'- or 6,6'-positions introduce significant steric strain that can decrease catalytic activity or alter reaction mechanisms. researchgate.net For the this compound ligand, the substituent is at the 5-position, which is adjacent to the inter-ring bond but not directly next to a coordinating nitrogen, suggesting its steric impact may be less direct than a 6-substituted group but still significant in influencing crystal packing and solvent interactions.

Bipyridine ligands are classic examples of "redox non-innocent" ligands. mdpi.commdpi.com This means the ligand can actively participate in the redox chemistry of the complex, acting as an electron reservoir by accepting or donating electrons. This property is crucial in many catalytic processes, as it allows the metal-ligand ensemble to facilitate multi-electron transformations that might be inaccessible to the metal center alone.

In a typical bipyridine complex, the first reduction is often ligand-based, generating a radical anion where the extra electron is delocalized over the bipyridine's π* system. frontiersin.orgnih.gov This ability to store electrons stabilizes different oxidation states of the metal and provides low-energy pathways for catalytic cycles. While not yet specifically documented for complexes of this compound, this inherent redox activity is a fundamental feature of bipyridine chemistry and would be expected to be a key component of the reactivity of its complexes, particularly in applications like CO₂ reduction or photoredox catalysis. nih.gov

Synthesis and Characterization of Homo- and Heteroleptic Coordination Complexes

Coordination complexes of this compound can be synthesized as either homoleptic or heteroleptic species.

Homoleptic complexes , with the general formula [M(L)ₙ]ᶻ⁺, contain only one type of ligand. They are typically synthesized by reacting a metal salt with a stoichiometric excess of the ligand. For example, a homoleptic [Ru(L)₃]²⁺ complex could be formed by reacting RuCl₃ with three equivalents of the ligand.

Heteroleptic complexes , which contain a mixture of different ligands such as [M(L)(L')ₘ(L'')ₚ]ᶻ⁺, offer a powerful method for systematically tuning the properties of the complex. The synthesis of heteroleptic ruthenium complexes, for instance, often employs a stepwise approach. nih.govmdpi.com A precursor complex like cis-[Ru(bpy)₂Cl₂] can be synthesized first and then reacted with the this compound ligand to yield the target heteroleptic complex, [Ru(bpy)₂(L)]²⁺. mdpi.comnih.gov This strategy allows for the creation of highly tailored molecules with specific photophysical and electrochemical characteristics for applications in areas like solar cells or photocatalysis. acs.orgnih.gov

Methods for Preparing Metal-5-(4-Bromophenyl)-2,3'-bipyridine Complexes

The synthesis of metal complexes involving this compound typically follows well-established methods for forming coordination compounds with polypyridyl ligands. The primary approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent system.

The general procedure consists of dissolving stoichiometric amounts of the ligand and a metal precursor, such as a metal halide, nitrate, or perchlorate, in a solvent or a mixture of solvents. The choice of solvent is crucial and often involves alcohols (like ethanol (B145695) or methanol), acetonitrile, or chlorinated solvents, depending on the solubility of the reactants. ub.edunih.gov The reaction mixture is typically stirred, often with heating, to facilitate the complex formation. nih.gov The resulting metal complex may precipitate from the solution upon cooling or after the addition of a counter-ion source, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), if a salt metathesis reaction is desired. nih.gov The solid product is then collected by filtration, washed with appropriate solvents to remove unreacted starting materials, and dried.

For more intricate architectures or when the ligand itself is synthesized in situ followed by complexation, multi-step procedures like those involving cross-coupling reactions may be employed to build the ligand framework before introducing the metal ion. arkat-usa.orgresearchgate.net For instance, Suzuki or Stille cross-coupling reactions are powerful methods for creating C-C bonds, such as the one linking the phenyl group to the bipyridine core. researchgate.netmdpi.com

A summary of general synthetic conditions for the preparation of metal-polypyridyl complexes is presented in the table below.

Table 1: General Synthetic Conditions for Metal-Polypyridyl Complex Formation

Parameter Description Common Examples
Metal Precursor A metal salt providing the central metal ion. Metal chlorides (e.g., FeCl₃, RuCl₃·xH₂O), nitrates, or complexes with labile ligands (e.g., (C₅Me₅)₂Yb(OEt₂)). nih.govescholarship.org
Ligand This compound. N/A
Solvent Medium for the reaction. Choice depends on reactant solubility. Ethanol, Methanol, Acetonitrile, Toluene, Water, or mixtures thereof. ub.eduescholarship.orgnih.gov
Reaction Conditions Temperature and time required for complexation. Stirring at room temperature to reflux temperatures for several hours. nih.govarkat-usa.org

| Isolation Method | Technique used to obtain the pure complex. | Precipitation, crystallization, filtration, and washing with solvents like diethyl ether. nih.gov |

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, FTIR, MS)

The formation of a metal complex with this compound is confirmed by characteristic changes in various spectroscopic analyses. Techniques such as UV-Vis absorption spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS) provide definitive evidence of coordination.

UV-Vis Spectroscopy

The electronic absorption spectrum of a bipyridine-based ligand is typically dominated by high-energy π→π* intraligand transitions. Upon coordination to a transition metal, new absorption bands often appear at lower energies (longer wavelengths). nih.gov These new bands are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, which are a hallmark of complex formation. nih.gov For complexes of this compound, one would expect to observe the following:

Intraligand Transitions: Bands in the UV region corresponding to π→π* transitions within the bipyridine and bromophenyl moieties. These may experience a slight red shift upon complexation. nih.gov

MLCT Bands: The appearance of new, often broad, absorption bands in the visible region of the spectrum, resulting from the transfer of electron density from the metal d-orbitals to the π* orbitals of the bipyridine ligand. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for detecting the coordination of the bipyridine ligand to a metal center by observing shifts in the vibrational frequencies of the ligand. The FTIR spectrum of the free this compound ligand would show characteristic peaks for the C=C and C=N stretching vibrations of the pyridine rings. Upon complexation, the coordination of the nitrogen atoms to the metal ion alters the electron distribution in the rings, leading to predictable shifts in these vibrational modes.

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations, typically found in the 1400-1600 cm⁻¹ region for free pyridyl groups, are expected to shift to higher frequencies (wavenumbers) upon coordination. nih.govresearchgate.net This shift is due to the stiffening of the bonds within the chelate ring structure.

New Bands: In some cases, new bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the new metal-nitrogen (M-N) stretching vibrations, providing direct evidence of the coordinate bond. escholarship.org

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for characterizing charged metal complexes in solution. It provides the mass-to-charge ratio (m/z) of the intact complex, allowing for the unambiguous confirmation of its composition and molecular weight. rsc.org The ESI-MS spectrum of a metal-5-(4-Bromophenyl)-2,3'-bipyridine complex would be expected to show a prominent peak corresponding to the molecular ion of the complex, [M(L)n]z+, where M is the metal, L is the ligand, n is the number of coordinated ligands, and z is the charge of the complex. The isotopic distribution pattern of this peak can further confirm the elemental composition, especially the presence of the bromine atom and the specific metal ion.

Table 2: Summary of Expected Spectroscopic Changes upon Complexation

Spectroscopic Technique Observed Change Interpretation
UV-Vis Appearance of new absorption bands in the visible region. Formation of Metal-to-Ligand Charge Transfer (MLCT) bands. nih.gov
Slight red-shift of UV bands. Perturbation of intraligand (π→π*) transitions upon coordination. nih.gov
FTIR Shift of pyridine C=C and C=N stretching vibrations to higher wavenumbers. Coordination of pyridine nitrogen atoms to the metal center. nih.gov
Appearance of new low-frequency bands. Formation of Metal-Nitrogen (M-N) bonds. escholarship.org

| Mass Spectrometry (ESI-MS) | Detection of a peak corresponding to the molecular ion of the complex. | Confirmation of the molecular weight and composition of the metal complex. rsc.org |

Photophysical Properties and Advanced Spectroscopic Investigations of 5 4 Bromophenyl 2,3 Bipyridine and Its Complexes

Absorption Spectroscopy and Electronic Transitions

The absorption spectrum of a molecule provides fundamental information about its electronic structure and the energy required to promote electrons to higher energy levels. For metal complexes of bipyridine ligands, the absorption spectra are typically characterized by a combination of transitions originating from the ligand and the metal center.

Ligand-Centered (π→π) and Metal-to-Ligand Charge Transfer (MLCT) Character*

The electronic absorption spectra of complexes derived from bipyridine ligands generally display two main types of transitions in the UV-visible region.

Ligand-Centered (π→π) Transitions:* These are high-energy transitions, typically occurring in the ultraviolet region, and are intrinsic to the aromatic bipyridine ligand itself. They involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the ligand's electronic system. For example, free 2,2'-bipyridine (B1663995) ligands exhibit intense absorption bands assigned to π→π* transitions. Upon coordination to a metal, these bands may shift, and their intensity can be altered, but they retain their fundamental character. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are a hallmark of transition metal complexes with π-accepting ligands like bipyridines. libretexts.org An MLCT transition involves the transfer of an electron from a d-orbital of the metal center to a low-lying π* orbital of the ligand. libretexts.orgwikipedia.org These transitions are responsible for the strong colors of many ruthenium(II), osmium(II), and rhenium(I) polypyridyl complexes. wikipedia.orgwiley-vch.de For instance, the famous orange-red color of tris(2,2'-bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, is due to an intense MLCT absorption band in the visible region. wikipedia.orgwiley-vch.de These transitions are significant because they lead to an excited state where the metal is oxidized and the ligand is reduced, creating a charge-separated state with rich photochemical reactivity. libretexts.orgwiley-vch.de The energy and intensity of MLCT bands are highly sensitive to the nature of the metal, the ligand, and the solvent environment. wikipedia.org

In a hypothetical complex of 5-(4-Bromophenyl)-2,3'-bipyridine, one would expect to observe sharp, intense π→π* transitions at higher energies (UV) and broader, intense MLCT bands at lower energies (visible), assuming a suitable metal center like Ru(II). libretexts.org

Influence of Substituents and Coordination on Absorption Wavelengths

The electronic properties of the bipyridine ligand can be finely tuned by introducing various substituents. These modifications directly impact the energy of the π and π* orbitals, thereby shifting the absorption wavelengths of both ligand-centered and MLCT transitions.

Influence of Coordination: The act of coordinating the bipyridine ligand to a metal ion invariably alters its absorption spectrum. Coordination to a metal ion typically causes a red-shift in the ligand's π→π* transitions. nih.gov Furthermore, the geometry of the resulting complex and the nature of the metal itself are dominant factors. The energy of the metal's d-orbitals, which is determined by the ligand field, directly sets the starting point for the MLCT transition energy. wikipedia.org

Table 1: Representative Absorption Data for Substituted Bipyridine Complexes This table presents data from related compounds to illustrate the principles discussed.

Complex/Ligandλmax (nm) (Assignment)SolventReference
2,4-dimethylbenzoic acid (ligand)274 (π→π)Not Specified nih.gov
5,5'-dimethyl-2,2'-bipyridine (ligand)291 (π→π)Not Specified nih.gov
[Gd(DMBA)₃(DMBP)]₂289 (π→π* / LMCT)Not Specified nih.gov
[Ru(bpy)₃]²⁺452 (MLCT)Water wiley-vch.de
α-(N-Biphenyl)-substituted 2,2′-bipyridine361 (ICT)THF nih.gov

Emission Spectroscopy (Fluorescence and Phosphorescence)

Upon absorption of light and promotion to an excited state, molecules can relax to the ground state by emitting a photon. This luminescence is known as fluorescence if it occurs between states of the same spin multiplicity (e.g., S₁→S₀) and phosphorescence if it involves a change in spin multiplicity (e.g., T₁→S₀).

Excited-State Lifetimes and Quantum Yields of Phosphorescence

For transition metal complexes, particularly those of second- and third-row metals like ruthenium and iridium, efficient intersystem crossing from the initially formed singlet excited state (e.g., ¹MLCT) to a triplet state (³MLCT) is common due to strong spin-orbit coupling. wiley-vch.de This makes phosphorescence the dominant emission pathway.

Excited-State Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Long lifetimes, often in the microsecond range for Ru(II) and Ir(III) complexes, are advantageous for photochemical applications as they allow sufficient time for the excited state to interact with other molecules. wiley-vch.de

Quantum Yield (Φ): The quantum yield of phosphorescence is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the emission process. While free bipyridine ligands can be fluorescent, coordination to a heavy metal atom often quenches this fluorescence in favor of phosphorescence from the ³MLCT state. The quantum yield is highly dependent on the rigidity of the complex and the presence of non-radiative decay pathways. capes.gov.br For example, introducing a rigid bridge in certain fluorophores can inhibit competitive energy transfer processes and enhance emission. researchgate.net

Table 2: Representative Emission Properties of Bipyridine Derivatives and Complexes This table presents data from related compounds to illustrate the principles discussed.

CompoundEmission λmax (nm)Quantum Yield (Φ)Lifetime (τ)SolventReference
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3a)45921%Not AvailableTHF nih.gov
α-(N-Biphenyl)-substituted 2,2′-bipyridine (3l)4944%Not AvailableTHF nih.gov
[Ru(bpy)₃]²⁺620~9.5%~1.1 μsAcetonitrile (deaerated) wiley-vch.de
cis-[Ru(bipy)₂(NH=C(Me)dmpz-κ²N,N)]²⁺6298.1%960 nsAcetonitrile uva.es

Solvent-Dependent Excited State Behavior (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. This effect is particularly pronounced in molecules where the ground state and the excited state have significantly different dipole moments, as is the case for MLCT states.

In a typical MLCT excited state, there is a net movement of electron density from the metal to the ligand. This creates a large dipole moment in the excited state. Polar solvents will stabilize this charge-separated excited state more than the ground state, leading to a decrease in the energy gap. Consequently, a red-shift (bathochromic shift) in the emission spectrum is observed as the solvent polarity increases. This positive solvatochromism is a key indicator of the charge-transfer character of an excited state. Studies on various push-pull fluorophores and bipyridine complexes confirm that emission profiles are often dependent on solvent polarity. nih.govnih.gov

Time-Resolved Spectroscopy for Excited-State Dynamics

While steady-state absorption and emission spectra provide a picture of the initial and final states of a photophysical process, time-resolved spectroscopy tracks the evolution of the excited state in real-time. nih.govmdpi.com Techniques like transient absorption and time-resolved infrared (TRIR) spectroscopy can follow the dynamic processes that occur on timescales from femtoseconds to microseconds. osti.govunt.edu

Upon excitation with a short laser pulse, the molecule is promoted to an excited state. A second probe pulse monitors the changes in absorption as the molecule relaxes. These experiments can reveal:

Intersystem Crossing Rates: The speed at which the molecule converts from a singlet to a triplet state (e.g., ¹MLCT → ³MLCT), which for Ru(bpy)₃²⁺ occurs on a femtosecond timescale. wiley-vch.de

Vibrational Relaxation: The process by which the "hot" excited molecule cools down by dissipating excess vibrational energy to the surrounding solvent.

Structural Dynamics: Changes in bond lengths and angles in the excited state, such as the lengthening of metal-ligand bonds. osti.gov

Decay Pathways: The rates of both radiative (phosphorescence) and non-radiative decay back to the ground state.

For a complex of this compound, time-resolved spectroscopy would be crucial for understanding the lifetime of its ³MLCT state and for detecting any transient species or competing relaxation pathways, such as those potentially involving the bromine substituent. nih.govosti.gov

Electrochemical Behavior and Redox Properties of 5 4 Bromophenyl 2,3 Bipyridine and Its Derivatives

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques to probe the redox behavior of these compounds. CV, by scanning potential and measuring the resulting current, reveals the potentials at which oxidation and reduction events occur. These studies provide insight into the reversibility of electron transfer processes and the stability of the generated species.

Bipyridine ligands are known to be "non-innocent," meaning they actively participate in redox processes by accepting or donating electrons. The 2,2'-bipyridine (B1663995) (bpy) ligand can exist in three oxidation states: the neutral form (bpy⁰), a radical anion (bpy•⁻), and a dianion (bpy²⁻). nih.gov The reduction processes involve the population of the ligand's π* orbitals. nih.gov

In cyclic voltammetry, free polypyridyl ligands typically exhibit reduction peaks at negative potentials. nih.gov The reduction of 4,4'-azobispyridine-1,1'-dioxide, a related aromatic nitrogen-containing compound, in DMF shows two distinct, reversible one-electron transfer steps, corresponding to the formation of the anion radical and subsequently the dianion. utexas.edu Similarly, the 5-(4-bromophenyl)-2,3'-bipyridine ligand is expected to undergo stepwise reduction. The first reduction is likely a reversible, one-electron process localized on the bipyridine core. The presence of the electron-withdrawing bromine atom on the phenyl ring may facilitate this reduction, shifting the potential to less negative values compared to unsubstituted phenyl-bipyridine.

Oxidation of the ligand itself is generally more difficult and occurs at high positive potentials, often leading to irreversible processes.

When this compound acts as a ligand in a coordination complex, the electrochemical behavior becomes more complex, featuring both metal-centered and ligand-centered redox events. For instance, cobalt complexes with polypyridine ligands exhibit multiple redox couples, including the Co(III)/Co(II) and Co(II)/Co(I) transitions, in addition to ligand-based reductions. nih.govmdpi.com

The specific metal and its coordination environment dictate the potential of these redox events. In a series of 2D metal-organic frameworks [M(bipy)(C₄O₄)(H₂O)₂]·3H₂O (where M = Mn, Fe, Co, Zn and bipy = 4,4'-bipyridine), cyclic voltammetry demonstrated that the nature of the transition metal significantly influences the electrochemical response. rsc.org The electronic structure of the metal center is therefore a key determinant of the redox properties of the entire complex. rsc.org For a hypothetical complex of this compound, one would expect to observe these characteristic metal-centered transitions, with their potentials fine-tuned by the electronic influence of the bromophenyl substituent.

Electron Transfer Mechanisms and Kinetics

The mechanism and speed of electron transfer are crucial aspects of electrochemical behavior, defining the efficiency of processes like electrocatalysis.

Electrochemical reversibility refers to the rate of electron transfer between the electrode and the redox-active species. libretexts.orgsop4cv.com A process is termed electrochemically reversible if the electron transfer is rapid, quasi-reversible for intermediate rates, and irreversible for slow rates. libretexts.orgsop4cv.comyoutube.com In cyclic voltammetry, this is often assessed by the separation between the anodic and cathodic peak potentials (ΔEp) and how peak currents change with scan rate.

For many bipyridine derivatives and their complexes, the initial ligand-based reduction and some metal-centered transitions are observed to be electrochemically reversible or quasi-reversible. nih.govutexas.edu A study on various substituted bipyridine-Co(II) complexes showed three reversible redox peaks corresponding to Co(III)/Co(II), Co(II)/Co(I), and a ligand reduction. nih.gov Processes can also be complicated by coupled chemical reactions following the electron transfer, leading to chemical irreversibility, where the generated species is not stable on the timescale of the experiment. utexas.edulibretexts.org

Substituent Effects: Electron-donating groups (like methyl, -CH₃) or electron-withdrawing groups (like bromo, -Br or cyano, -CN) on the bipyridine rings alter the energy levels of the molecular orbitals involved in the redox process. core.ac.uk

Electron-donating groups increase the electron density on the ligand, making reduction more difficult (shifting Ered to more negative potentials) and oxidation easier (shifting Eox to less positive potentials).

Electron-withdrawing groups , such as the bromine atom in the 4-bromophenyl moiety, have the opposite effect. They lower the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital), making reduction easier and shifting the potential to a less negative value. core.ac.uk

Studies on Ru(bipyridine) complexes used for CO₂ reduction showed that the position of methyl substituents (4,4'-, 5,5'-, or 6,6'-) significantly impacted catalytic efficiency, even though the reduction potentials were similar, highlighting the subtle interplay of electronic and steric effects. elsevierpure.com

Coordination Environment: The geometry of the metal complex plays a critical role. For organonickel radical complexes, it has been shown that four-coordinate, square-planar geometries promote ligand redox activity, resulting in ligand-centered radicals. nih.gov In contrast, three-coordinate, trigonal planar complexes tend to favor metal-centered radicals. nih.gov Similarly, the coordination of this compound to different metal centers or with different co-ligands would create distinct electronic and steric environments, thereby tuning its redox potentials. nih.gov

The following table illustrates the effect of substituents on the redox potentials of Co(II) complexes with various bipyridine ligands.

ComplexRedox CouplePotential (V vs. Fc⁺/Fc)
Co(bpy)₃₂Co(III)/Co(II)+0.25
Co(II)/Co(I)-1.08
Ligand Red.-1.82
Co(4,4'-di-Me-bpy)₃₂Co(III)/Co(II)+0.18
Co(II)/Co(I)-1.16
Ligand Red.-1.90
Co(4,4'-di-tBu-bpy)₃₂Co(III)/Co(II)+0.17
Co(II)/Co(I)-1.18
Ligand Red.-1.92
Data adapted from Ferreira et al. nih.gov

This data clearly shows how electron-donating methyl and tert-butyl groups make the reduction of both the metal center and the ligand more difficult (more negative potentials).

Electrochromic Properties and their Modulation by Structural Modifications

Electrochromism is the phenomenon where a material undergoes a reversible color change in response to an applied electrical potential. nih.gov This property stems from the redox reactions that alter the electronic structure of the molecule, thereby changing its light absorption characteristics. nih.gov

Bipyridine complexes and related organic compounds are often investigated for their electrochromic properties. Structural modifications are a key strategy for tuning these properties. For example, in a series of conjugated azomethines, changing the end-capping groups and the central aromatic core led to significant shifts in oxidation potential and dramatic changes in color upon oxidation. rsc.org Introducing a 4,4'-dimethyltriphenylamine (B1293823) end-capping group resulted in a reversible orange-to-violet color change. rsc.org

For this compound and its complexes, the redox events discussed previously would be associated with changes in their UV-Visible absorption spectra. The ligand-based reduction to a radical anion or the change in the metal's oxidation state would likely result in the appearance of new absorption bands, leading to a color change. The specific colors and the stability of the electrochromic switching could be further modulated by altering the substituents on the bipyridine or phenyl rings, or by changing the metal center in its coordination complexes, providing a pathway to design new materials for applications like smart windows and displays. nih.govaip.org

Computational and Theoretical Studies of 5 4 Bromophenyl 2,3 Bipyridine

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine molecular geometries, energies, and other properties. Time-Dependent DFT (TDDFT) is an extension used to study excited states and predict spectroscopic properties. chemrxiv.orgresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 5-(4-Bromophenyl)-2,3'-bipyridine. These calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that helps gauge the molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller gap generally implies higher reactivity. For bipyridine systems, substituents are known to alter electronic properties significantly. researchgate.net In this compound, the electron-withdrawing nature of the bromine atom and the aromatic rings influences the electron density distribution across the molecule. The π-systems of the pyridine (B92270) and phenyl rings are expected to be the primary contributors to the frontier orbitals. researchgate.netberkeley.edu

Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following table is illustrative of the types of data generated from DFT calculations. Specific values for this compound require a dedicated computational study.)

PropertyDescriptionPredicted Outcome for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Localization expected on the bipyridine and phenyl π-systems.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Localization expected on the bipyridine π-system.
HOMO-LUMO Gap (Eg) Energy difference between HOMO and LUMO.Determines electronic transition energy and reactivity.
Dipole Moment Measure of the net molecular polarity.A non-zero value is expected due to the asymmetrical nature and the bromine atom.

TDDFT calculations are employed to predict the electronic absorption and emission spectra by calculating the energies of vertical transitions from the ground state to various excited states. chemrxiv.org This simulation allows for the assignment of experimentally observed UV-Visible absorption bands to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the aromatic rings in this compound. The calculations provide information on transition energies (wavelengths) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net

Table 2: Simulated Spectroscopic Data from TDDFT Calculations (Note: This table illustrates the typical output of TDDFT calculations for UV-Visible spectra. Specific values are hypothetical.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S0 → S1(Predicted)(Predicted)HOMO → LUMO (π→π)
S0 → S2(Predicted)(Predicted)HOMO-1 → LUMO (π→π)
S0 → Sn(Predicted)(Predicted)(Various π→π* / n→π*)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net To develop a QSAR model, a set of molecules with known activities (the training set) is used. nih.gov For each molecule, a variety of molecular descriptors are calculated, which are numerical representations of chemical information.

For a compound like this compound, a QSAR model could be used to predict properties such as its potential toxicity, binding affinity to a specific enzyme, or other biological endpoints, provided a relevant dataset exists. nih.gov The model would be built on descriptors derived from the compound's structure.

Table 3: Typical Molecular Descriptors Used in QSAR Studies (Note: This table lists examples of descriptors that would be calculated for this compound in a QSAR study.)

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO/LUMO energies, Dipole momentElectron distribution, reactivity
Topological Wiener index, Kier & Hall connectivity indicesMolecular branching and size
Steric / 3D Molecular weight, Molar refractivity, Surface areaSize and shape of the molecule
Physicochemical LogP (octanol-water partition coefficient)Hydrophobicity/hydrophilicity

Molecular Recognition and Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is key to exploring its potential applications in medicinal chemistry or materials science.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. ijpsjournal.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. amazonaws.com

In a docking study involving this compound, the compound would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, often reported as a binding energy score in kcal/mol. The results would reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

Table 4: Illustrative Output from a Molecular Docking Study (Note: This table represents the kind of data obtained from docking this compound into a hypothetical protein active site.)

ParameterDescriptionIllustrative Result
Binding Energy (kcal/mol) Estimated free energy of binding; more negative values indicate stronger binding.(Predicted Value)
Inhibitory Constant (Ki) Calculated from binding energy; indicates potency.(Predicted Value)
Interacting Residues Amino acids in the protein's active site that interact with the ligand.e.g., TYR 22, LEU 83, PHE 101
Types of Interactions Specific non-covalent bonds formed.e.g., Hydrogen bond with TYR 22, π-π stacking with PHE 101

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

A comprehensive search of scientific literature and chemical databases did not yield specific computational or theoretical studies focused exclusively on the non-covalent interactions of this compound. While extensive research exists on the individual components of non-covalent interactions in similar molecular systems, such as bipyridines and bromophenyl derivatives, dedicated analysis of this particular compound is not available in the reviewed literature.

Therefore, the presentation of detailed research findings and data tables specifically for this compound is not possible at this time. The following subsections outline the types of interactions that would be theoretically expected and analyzed in such a study.

Halogen Bonding

The presence of a bromine atom on the phenyl ring of this compound makes it a potential halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govnih.gov Computational studies, typically employing Density Functional Theory (DFT), are used to characterize the strength and geometry of these bonds. nih.gov Analysis would involve identifying potential halogen bond acceptors, such as the nitrogen atoms of the bipyridine rings in neighboring molecules, and calculating interaction energies, bond lengths, and bond angles.

Hydrogen Bonding

π-π Stacking

The aromatic nature of both the bromophenyl and bipyridine rings in this compound suggests the presence of π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron systems of adjacent aromatic rings. Computational studies can predict the preferred stacking geometries (e.g., face-to-face, parallel-displaced, or T-shaped) and calculate the interaction energies. researchgate.netmdpi.com Such analyses are crucial for understanding the packing motifs and electronic properties of the crystalline material. rsc.org

Advanced Applications in Materials Science and Catalysis

Catalytic Applications

The bipyridine moiety is a well-established ligand in coordination chemistry, and its incorporation into the structure of 5-(4-Bromophenyl)-2,3'-bipyridine imparts significant catalytic potential. The nitrogen atoms of the bipyridine unit can coordinate with a wide range of transition metals, forming stable complexes that can act as catalysts in various chemical transformations. The presence of the 4-bromophenyl group can modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Homogeneous and Heterogeneous Catalysis Using this compound Ligands

Bipyridine-based ligands are instrumental in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, metal complexes of bipyridine derivatives are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, manganese complexes with bipyridine ligands have been utilized for the bromination of unactivated aliphatic C(sp³)–H bonds. acs.org While specific studies on the catalytic use of this compound in homogeneous systems are not extensively documented in publicly available literature, the general principles of bipyridine-metal catalysis suggest its potential utility in a variety of cross-coupling reactions and other organic transformations. The electronic effect of the bromophenyl group could be harnessed to fine-tune the catalytic properties of the metal center.

In the realm of heterogeneous catalysis, bipyridine-functionalized materials offer the advantage of easy separation and recyclability of the catalyst. These catalysts can be prepared by anchoring bipyridine-metal complexes onto solid supports such as silica (B1680970) or polymers. nih.govescholarship.org For example, a heterogeneous catalyst comprising a Schiff base coordinated Cu(II) complex attached to Fe₃O₄@SiO₂ nanoparticles has been shown to be effective in the synthesis of tetrazole derivatives. nih.gov Although direct applications of this compound in creating such heterogeneous catalysts are yet to be widely reported, its structure is amenable to incorporation into such systems. The bipyridine unit can serve as the coordination site for the active metal, while the bromophenyl group could potentially be used to anchor the molecule to a solid support or to create extended porous frameworks.

Photocatalysis and Photoelectrocatalysis

Bipyridine complexes, particularly those of ruthenium and iridium, are renowned for their application in photocatalysis. researchgate.netnih.gov These complexes can absorb visible light to reach an excited state with potent redox properties, enabling them to catalyze a variety of chemical reactions through single-electron transfer processes. researchgate.net Ruthenium(II) tris(bipyridine) ([Ru(bpy)₃]²⁺) and its derivatives are benchmark photosensitizers used in applications such as water splitting for hydrogen evolution and carbon dioxide reduction. researchgate.netnih.govnih.govrsc.org

The photocatalytic performance of these systems can be fine-tuned by modifying the bipyridine ligands. nih.gov While specific research on the photocatalytic applications of this compound is limited, its bipyridine core suggests its potential as a ligand in photocatalytically active metal complexes. The introduction of the 4-bromophenyl group could influence the photophysical properties of the resulting complex, such as its absorption spectrum and excited-state lifetime, which are critical parameters for efficient photocatalysis. For example, titanate nanotubes sensitized with a Ru(II) bipyridyl complex have shown enhanced visible light-driven photocatalytic water-splitting activity. mdpi.com

Asymmetric Catalysis Potential with Chiral Derivatives

The development of chiral catalysts for asymmetric synthesis is a major focus in modern chemistry. Bipyridine ligands have been successfully employed in asymmetric catalysis by introducing chiral substituents. These chiral ligands can coordinate with a metal to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

Planar-chiral heterocycles and chiral C₂-symmetric bipyridine-N,N'-dioxides have been shown to be effective in various asymmetric transformations. nih.gov While there is no specific literature detailing the synthesis and application of chiral derivatives of this compound for asymmetric catalysis, the parent molecule provides a scaffold upon which chirality can be introduced. For instance, atropisomeric bipyridines, where chirality arises from restricted rotation around a single bond, have been used as effective chiral ligands. The substitution pattern of this compound could potentially be exploited to create such atropisomeric structures or to attach other chiral auxiliaries.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined architectures is fundamental to the development of new functional materials. This compound is a promising candidate for the construction of supramolecular assemblies due to its combination of a metal-coordinating bipyridine unit and a bromine atom capable of participating in specific non-covalent interactions.

Design and Synthesis of Supramolecular Architectures

The bipyridine moiety is a classic building block in the construction of metallo-supramolecular architectures such as coordination polymers and metal-organic frameworks (MOFs). mdpi.com By coordinating with metal ions, bipyridine ligands can act as linear linkers, forming one-dimensional chains, two-dimensional grids, or three-dimensional networks. mdpi.comub.edu The 4-bromophenyl group in this compound introduces an additional element of control over the resulting supramolecular structure.

The bromine atom can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site. acs.orgnih.govbohrium.comacs.orgnih.gov This interaction can be used as a tool in crystal engineering to guide the self-assembly of molecules into specific arrangements. researchgate.netnih.gov For instance, bromine-substituted derivatives of 4,4'-bipyridine (B149096) have been shown to form supramolecular systems based on halogen bonding. mdpi.com The interplay between metal coordination through the bipyridine unit and halogen bonding involving the bromine atom can lead to the formation of complex and potentially functional supramolecular architectures.

Non-Covalent Interactions in Supramolecular Assemblies

The bromine atom, in addition to halogen bonding, can influence the packing of molecules in the crystal lattice. It has been observed that the presence of bromine atoms can affect the distances between adjacent aromatic moieties, sometimes precluding π-π interactions that are observed in their non-brominated analogues. nih.gov The interplay of these various non-covalent forces, including the potential for C-H···Br interactions, dictates the final supramolecular architecture and, consequently, the material's properties. nih.gov

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Diversification

While established methods like Suzuki and Stille coupling are effective for synthesizing bipyridine structures, future research will likely focus on more efficient, sustainable, and diverse synthetic strategies to create a wider array of 5-(4-Bromophenyl)-2,3'-bipyridine derivatives. nih.govmdpi.com

C-H Bond Functionalization: A primary area of exploration is the direct C-H bond functionalization of the pyridine (B92270) rings. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel analogues. mdpi.com Research into selective catalysts that can precisely target specific C-H bonds on either pyridine ring of the bipyridine scaffold will enable the introduction of new functional groups, leading to derivatives with tailored electronic and steric properties.

Late-Stage Functionalization: Building on C-H activation, late-stage functionalization of complex molecules is a powerful strategy. acs.org Future work could adapt methods like C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to modify the bipyridine core of this compound or its elaborated derivatives. acs.org This allows for the rapid generation of a library of analogues from a common advanced intermediate, which is highly valuable for structure-activity relationship (SAR) studies. acs.org

Flow Chemistry and Automation: The implementation of continuous flow chemistry for the synthesis of bipyridine derivatives presents an opportunity to improve reaction efficiency, safety, and scalability. Automated synthesis platforms can be coupled with flow reactors to rapidly produce and screen a multitude of derivatives, accelerating the discovery of compounds with optimal properties.

Novel Coupling Methodologies: The development of new cross-coupling reactions beyond the traditional palladium-catalyzed methods is another promising avenue. nih.gov Exploring catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) for reactions like Negishi and Wurtz coupling could lead to more cost-effective and environmentally friendly synthetic routes. mdpi.com Additionally, exploring decarboxylative coupling reactions using picolinic acid derivatives offers an alternative pathway for creating bipyridine linkages. mdpi.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives. Future research will increasingly employ advanced spectroscopic techniques for in-situ, real-time monitoring.

Isotope Labeling Studies: The synthesis of isotopically labeled versions of this compound, for instance with 15N, can provide invaluable mechanistic insights when analyzed by NMR spectroscopy and mass spectrometry. nih.gov A recently developed method involving the ring-opening of 14N-pyridines to Zincke imine intermediates and subsequent ring-closure with 15NH4Cl could be adapted for this purpose, allowing researchers to track the transformation of reactants and intermediates with high precision. nih.gov

In-Situ Spectroscopy: Techniques such as Process Analytical Technology (PAT), incorporating in-situ IR, Raman, and NMR spectroscopy, will be instrumental. These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling. The data obtained can be used to build detailed kinetic models, identify reaction bottlenecks, and ensure optimal process control, leading to higher yields and purity.

Fluorescence Spectroscopy: For derivatives of this compound designed as fluorescent probes or materials, detailed photophysical studies are essential. researchgate.net Investigating the effects of solvent polarity and substituents on the absorption and emission spectra will be crucial for designing molecules with specific optical properties, such as solvatochromic dyes or sensors. researchgate.net

Development of Multifunctional Materials Incorporating this compound

The ability of the bipyridine moiety to act as an excellent chelating ligand for various metal ions makes this compound a prime building block for advanced functional materials. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs): The bipyridine unit can serve as a structural node in the creation of porous MOFs. mdpi.com The bromophenyl group offers a reactive handle for post-synthetic modification, allowing for the tuning of the MOF's properties, such as pore size, surface chemistry, and catalytic activity. These materials could find applications in gas storage, separation, and heterogeneous catalysis. mdpi.comrsc.org

Luminescent Materials and Sensors: By coordinating with transition metals like platinum(II) or manganese(II), derivatives of this compound can form complexes with interesting photophysical properties, including phosphorescence and delayed fluorescence. mdpi.comnih.gov These could be developed into oxygen sensors, probes for biological imaging, or components of organic light-emitting diodes (OLEDs). The bipyridine core is known to impart unique and tunable properties to transition metal complexes. researchgate.net

Catalytic Systems: The compound can serve as a ligand in homogeneous catalysis. nih.gov The electronic properties of the bipyridine core can be fine-tuned by introducing different substituents via the bromophenyl group, influencing the activity and selectivity of the metallic center in catalytic reactions such as oxidation or carbon-carbon bond formation. rsc.org

Integration with Emerging Technologies in Chemical Research

The synergy between chemical synthesis and emerging computational technologies is set to revolutionize the discovery and development of new molecules and materials.

Artificial Intelligence (AI) and Machine Learning: AI and machine learning algorithms can significantly accelerate the design of new this compound derivatives. thelifescience.orgoxfordglobal.com By training models on existing data, AI can predict the properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest potential. osf.io This approach can be used to predict structure-activity relationships, optimize reaction conditions, and even discover novel synthetic pathways. patsnap.com

High-Throughput Screening (HTS): The integration of AI with HTS platforms creates a powerful engine for discovery. thelifescience.orgoxfordglobal.com Large virtual libraries of this compound derivatives can be computationally screened for desired properties (e.g., binding affinity to a biological target). osf.iopatsnap.com The most promising candidates can then be synthesized using automated platforms and tested in rapid, miniaturized assays, creating a closed loop of design, synthesis, and testing that dramatically accelerates the research cycle. thelifescience.orgpatsnap.com

Virtual Screening and Molecular Docking: Before committing to resource-intensive wet-lab experiments, AI-powered virtual screening can filter vast compound libraries to identify molecules likely to interact with a specific target. patsnap.comacs.org For derivatives of this compound, this could involve docking simulations to predict binding modes and affinities to protein targets, guiding the design of new therapeutic agents or catalysts. acs.org

Q & A

Q. What are the primary synthetic routes for 5-(4-Bromophenyl)-2,3'-bipyridine, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , IR spectroscopy , and X-ray crystallography is recommended:

  • ¹H NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm for bipyridine and bromophenyl groups) and coupling patterns .
  • X-ray Crystallography : Resolve molecular geometry and confirm regioselectivity in cross-coupling reactions (e.g., C-Br bond length ~1.89 Å) .
  • IR Spectroscopy : Detect C-Br stretching (~560 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Validation : Cross-reference NMR data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling for this compound to minimize byproducts?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced selectivity .
  • Solvent Optimization : Use DMF or toluene for better solubility of aryl halides, reducing side reactions (e.g., homocoupling) .
  • Additives : Include Cs₂CO₃ or K₃PO₄ to stabilize the transition state and improve coupling efficiency .

Case Study : Substituting Pd(PPh₃)₄ with Pd(dba)₂/XPhos increased yield from 72% to 88% in analogous pyridine syntheses .

Q. How should contradictory spectral data (e.g., NMR shifts) be analyzed to confirm structural integrity?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate ambiguous aromatic protons with specific carbons .
  • Computational Chemistry : Use Gaussian or ORCA software to simulate NMR spectra based on optimized geometries, comparing experimental vs. calculated δ values .
  • Crystallographic Backup : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation .

Q. What strategies explore the electronic effects of the 4-bromophenyl group on bipyridine reactivity?

Methodological Answer:

  • Hammett Studies : Compare reaction rates of this compound with analogs (e.g., 4-NO₂ or 4-OCH₃ substituents) in electrophilic substitution or coordination reactions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by the bromophenyl group’s inductive effect .

Q. What potential applications exist for this compound in coordination chemistry or materials science?

Methodological Answer:

  • Ligand Design : Its bipyridine moiety can chelate transition metals (e.g., Ru, Ir) for photocatalytic or luminescent complexes. For example, Ru(bpy)₃²⁺-type derivatives are used in dye-sensitized solar cells .
  • Surface Functionalization : The bromine atom enables further functionalization via Ullmann or Sonogashira couplings to anchor the molecule onto metal-organic frameworks (MOFs) for sensor applications .
  • Catalysis : Pd complexes of bromophenyl-bipyridine may act as pre-catalysts in C-C bond-forming reactions, leveraging the halogen’s trans-effect .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-2,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromophenyl)-2,3'-bipyridine

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